Cas no 2220111-35-1 (1-(1E)-2-(2-chlorophenyl)ethenesulfonyl-4-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid)

1-(1E)-2-(2-Chlorophenyl)ethenesulfonyl-4-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid is a specialized sulfonamide derivative with a unique structural framework combining a chlorophenyl ethenesulfonyl moiety and a methoxy-substituted indole carboxylic acid. This compound exhibits potential as an intermediate in pharmaceutical synthesis, particularly in the development of bioactive molecules targeting enzyme inhibition or receptor modulation. Its distinct chemical architecture, featuring both sulfonyl and carboxylic acid functional groups, enhances reactivity and binding affinity, making it valuable for medicinal chemistry applications. The presence of the 2-chlorophenyl group may further influence steric and electronic properties, contributing to selective interactions in biological systems. Suitable for research in drug discovery and organic synthesis.
1-(1E)-2-(2-chlorophenyl)ethenesulfonyl-4-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid structure
2220111-35-1 structure
Product Name:1-(1E)-2-(2-chlorophenyl)ethenesulfonyl-4-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid
CAS No:2220111-35-1
MF:C18H16ClNO5S
MW:393.841342926025
CID:6227804
PubChem ID:139334892
Update Time:2025-10-31

1-(1E)-2-(2-chlorophenyl)ethenesulfonyl-4-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 1-(1E)-2-(2-chlorophenyl)ethenesulfonyl-4-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid
    • 2220111-35-1
    • 1-[(1E)-2-(2-chlorophenyl)ethenesulfonyl]-4-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid
    • SCHEMBL21183360
    • EN300-1700346
    • 1-[(E)-2-(2-chlorophenyl)ethenyl]sulfonyl-4-methoxy-2,3-dihydroindole-2-carboxylic acid
    • Inchi: 1S/C18H16ClNO5S/c1-25-17-8-4-7-15-13(17)11-16(18(21)22)20(15)26(23,24)10-9-12-5-2-3-6-14(12)19/h2-10,16H,11H2,1H3,(H,21,22)/b10-9+
    • InChI Key: DTCNTZWYGSZFHE-MDZDMXLPSA-N
    • SMILES: ClC1C=CC=CC=1/C=C/S(N1C2C=CC=C(C=2CC1C(=O)O)OC)(=O)=O

Computed Properties

  • Exact Mass: 393.0437715g/mol
  • Monoisotopic Mass: 393.0437715g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 5
  • Complexity: 647
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 92.3Ų

1-(1E)-2-(2-chlorophenyl)ethenesulfonyl-4-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid Pricemore >>

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Additional information on 1-(1E)-2-(2-chlorophenyl)ethenesulfonyl-4-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid

1-(1E)-2-(2-Chlorophenyl)ethenesulfonyl-4-methoxy-2,3-dihydro-1H-indole-2-carboxylic Acid: A Novel Compound for Targeted Therapeutic Applications

1-(1E)-2-(2-Chlorophenyl)ethenesulfonyl-4-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid is a complex organic compound characterized by its unique molecular architecture, which combines multiple functional groups to achieve specific biological activities. This compound, with the CAS number 2220111-35-1, represents a significant advancement in the field of drug development due to its potential applications in pharmacological research and targeted therapy. The molecular structure of this compound includes a 2,3-dihydro-1H-indole core, a 4-methoxy substituent, and a 2-(2-chlorophenyl)ethenesulfonyl functional group, which collectively contribute to its biological activity.

Recent studies have highlighted the importance of indole-based compounds in the development of novel therapeutics, particularly in the treatment of neurodegenerative diseases and inflammatory conditions. The 4-methoxy group in this molecule plays a critical role in modulating its solubility and bioavailability, while the 2-(2-chlorophenyl)ethenesulfonyl moiety enhances its interaction with specific protein targets. These structural features make this compound a promising candidate for further exploration in drug discovery and clinical research.

The 2,3-dihydro-1H-indole core is a well-known scaffold in medicinal chemistry, often associated with compounds that exhibit antioxidant and anti-inflammatory properties. The presence of the 4-methoxy substituent further modifies the physicochemical properties of the molecule, potentially influencing its cell permeability and <

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